Cas no 27385-45-1 (1,3-Cyclohexanedione mono(phenylhydrazone))

1,3-Cyclohexanedione mono(phenylhydrazone) 化学的及び物理的性質

名前と識別子

-

- 1,3-Cyclohexanedione, mono(phenylhydrazone)

- (Z)-3-(2-Phenylhydrazono)cyclohexanone

- cyclohexane-1,3-dione monophenylhydrazone

- 1,3-cyclohexandione monophenylhydrazone

- DTXSID901262985

- 27385-45-1

- D83024

- 3-(phenylhydrazinylidene)cyclohexan-1-one

- Cyclohexan-1,3-dion-mono-phenylhydrazon

- ASBKHKGFGCNQJB-UHFFFAOYSA-N

- 1,3-Cyclohexanedione, 1-(2-phenylhydrazone)

- 1,3-Cyclohexanedione mono(phenylhydrazone)

-

- MDL: MFCD04123923

- インチ: InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2

- InChIKey: ASBKHKGFGCNQJB-UHFFFAOYSA-N

- ほほえんだ: O=C1C/C(CCC1)=N\NC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 202.110613074g/mol

- どういたいしつりょう: 202.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 41.5Ų

1,3-Cyclohexanedione mono(phenylhydrazone) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A367615-1g |

(Z)-3-(2-Phenylhydrazono)cyclohexanone |

27385-45-1 | 95% | 1g |

$202.0 | 2023-06-21 | |

| eNovation Chemicals LLC | D961449-1g |

3-(2-phenylhydrazin-1-ylidene)cyclohexan-1-one |

27385-45-1 | 95+% | 1g |

$290 | 2023-09-02 | |

| Enamine | EN300-189393-1.0g |

3-(2-phenylhydrazin-1-ylidene)cyclohexan-1-one |

27385-45-1 | 95% | 1g |

$0.0 | 2023-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06935-250mg |

(Z)-3-(2-Phenylhydrazono)cyclohexanone |

27385-45-1 | 95% | 250mg |

¥756.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232648-1g |

(Z)-3-(2-Phenylhydrazono)cyclohexanone |

27385-45-1 | 95% | 1g |

¥1779 | 2023-04-14 | |

| Enamine | EN300-189393-1g |

3-(2-phenylhydrazin-1-ylidene)cyclohexan-1-one |

27385-45-1 | 95% | 1g |

$377.0 | 2023-09-18 | |

| Enamine | EN300-189393-0.1g |

3-(2-phenylhydrazin-1-ylidene)cyclohexan-1-one |

27385-45-1 | 95% | 0.1g |

$131.0 | 2023-09-18 | |

| 1PlusChem | 1P01BGKI-250mg |

3-(2-phenylhydrazin-1-ylidene)cyclohexan-1-one |

27385-45-1 | 95% | 250mg |

$243.00 | 2025-03-19 | |

| A2B Chem LLC | AW13506-1g |

(Z)-3-(2-Phenylhydrazono)cyclohexanone |

27385-45-1 | 95% | 1g |

$142.00 | 2023-12-31 | |

| Enamine | EN300-189393-0.05g |

3-(2-phenylhydrazin-1-ylidene)cyclohexan-1-one |

27385-45-1 | 95% | 0.05g |

$88.0 | 2023-09-18 |

1,3-Cyclohexanedione mono(phenylhydrazone) 関連文献

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

1,3-Cyclohexanedione mono(phenylhydrazone)に関する追加情報

1,3-Cyclohexanedione, mono(phenylhydrazone): A Comprehensive Overview

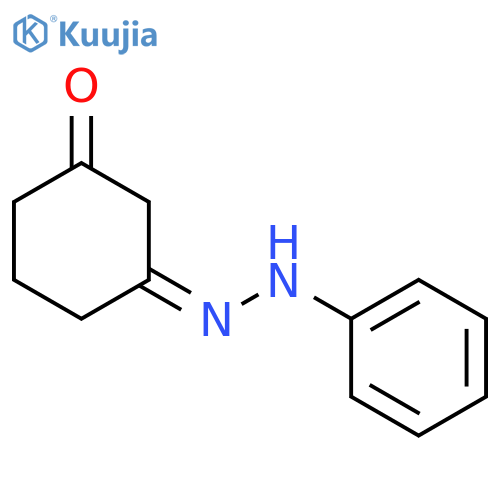

The compound with CAS No 27385-45-1, commonly referred to as 1,3-Cyclohexanedione, mono(phenylhydrazone), is a significant molecule in the field of organic chemistry. This compound is a derivative of cyclohexanedione, where one of the ketone groups has been converted into a phenylhydrazone. The structure of 1,3-Cyclohexanedione, mono(phenylhydrazone) consists of a six-membered cyclohexane ring with two ketone groups at positions 1 and 3. One of these ketones is replaced by a phenylhydrazone group (-N-NHPh), making it a unique compound with potential applications in various chemical and pharmaceutical industries.

The synthesis of 1,3-Cyclohexanedione, mono(phenylhydrazone) involves the reaction of 1,3-cyclohexanedione with phenylhydrazine in an appropriate solvent. This reaction typically occurs under mildly acidic or neutral conditions and can be optimized to achieve high yields. The formation of the phenylhydrazone group is a key step in this synthesis and is influenced by factors such as the concentration of reactants, reaction temperature, and the presence of catalysts.

One of the most notable properties of 1,3-Cyclohexanedione, mono(phenylhydrazone) is its ability to act as a precursor in the synthesis of other complex organic molecules. For instance, it can be used in the preparation of heterocyclic compounds, which are essential components in many pharmaceuticals and agrochemicals. Recent studies have highlighted its potential role in the development of new drug candidates targeting various diseases.

In addition to its role as an intermediate in organic synthesis, 1,3-Cyclohexanedione, mono(phenylhydrazone) has been explored for its applications in materials science. Researchers have investigated its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. The ability of 1,3-Cyclohexanedione derivatives to form stable coordination bonds with metal ions makes them valuable building blocks for these advanced materials.

Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 1,3-Cyclohexanedione derivatives. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve yields while minimizing environmental impact. Such approaches align with the growing demand for eco-friendly chemical processes in industry.

The stability and reactivity of 1,3-Cyclohexanedione derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups like phenylhydrazones can alter the electronic properties of the molecule, making it more susceptible to certain types of chemical reactions. This makes mono(phenylhydrazone) derivatives particularly useful in reactions requiring specific reactivity profiles.

In terms of spectroscopic characterization, 1H NMR and IR spectroscopy are commonly used techniques to confirm the structure of 1,3-Cyclohexanedione derivatives. These methods provide valuable insights into the molecular environment and bonding patterns within the compound. Recent studies have also employed advanced techniques like X-ray crystallography to determine the precise three-dimensional structure of these compounds.

The biological activity of 1,3-Cyclohexanedione derivatives has been a subject of interest among researchers. Some studies suggest that these compounds may exhibit antioxidant or anti-inflammatory properties due to their structural similarities with known bioactive molecules. Further research is needed to fully understand their potential therapeutic applications.

In conclusion, 1,3-Cyclohexanedione, mono(phenylhydrazone) is a versatile compound with wide-ranging applications across multiple disciplines. Its role as an intermediate in organic synthesis and its potential use in materials science make it a valuable molecule for both academic research and industrial applications. As research continues to uncover new properties and applications for this compound, CAS No 27385-45-1 will likely remain an important focus area for chemists and material scientists alike.

27385-45-1 (1,3-Cyclohexanedione mono(phenylhydrazone)) 関連製品

- 2287299-81-2([3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine)

- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)

- 906153-04-6(N-2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide)

- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)

- 2034318-78-8((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone)

- 203741-61-1(2-(4-nitrophenoxy)propanohydrazide)

- 2137135-92-1(3-chloro-N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]-2,2-dimethylpropanamide)

- 848641-17-8(TriBOT-PM [2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine])

- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)

- 1806947-66-9(5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)